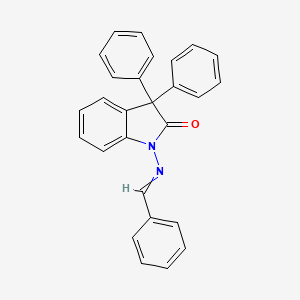
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. This compound is notable for its unique structure, which includes an indole core substituted with benzylideneamino and diphenyl groups. The indole core is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one typically involves the condensation reaction between benzaldehyde and 3,3-diphenyl-1,3-dihydro-2H-indol-2-one. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to proceed efficiently. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The compound’s indole core can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The Schiff base moiety (C=N) can also participate in coordination with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylideneamino)isoindoline-1,3-dione: Another Schiff base with a similar structure but different core.
1-(Benzylideneamino)-3-cyano-6-(trifluoromethyl)-1H-2-pyridone: A Schiff base with a pyridone core and additional functional groups
Uniqueness
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one is unique due to its indole core, which is a common motif in many natural products and pharmaceuticals. This structural feature imparts significant biological activity and makes the compound a valuable scaffold for drug development and other applications.
Properties
CAS No. |
66146-67-6 |
|---|---|
Molecular Formula |
C27H20N2O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(benzylideneamino)-3,3-diphenylindol-2-one |
InChI |
InChI=1S/C27H20N2O/c30-26-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-11-19-25(24)29(26)28-20-21-12-4-1-5-13-21/h1-20H |
InChI Key |
CLMWXXWPEBKHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C(C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















